molecular formula C8H3ClFNO B13471432 4-Chloro-2-fluoro-3-formylbenzonitrile

4-Chloro-2-fluoro-3-formylbenzonitrile

Cat. No.: B13471432
M. Wt: 183.56 g/mol
InChI Key: AUDYSWUXFBCMKG-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3ClFNO It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a benzonitrile derivative followed by formylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of reactive chemicals and potential hazards associated with the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-formylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-2-fluoro-3-carboxybenzonitrile.

    Reduction: 4-Chloro-2-fluoro-3-formylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-fluoro-3-formylbenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-formylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzonitrile: Lacks the chloro and formyl groups, making it less reactive in certain chemical reactions.

    4-Chloro-3-fluoro-2-formylbenzonitrile: Similar structure but different positioning of functional groups, leading to distinct chemical properties.

    2-Fluoro-5-formylbenzonitrile: Another benzonitrile derivative with different substitution patterns.

Uniqueness

4-Chloro-2-fluoro-3-formylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C8H3ClFNO

Molecular Weight

183.56 g/mol

IUPAC Name

4-chloro-2-fluoro-3-formylbenzonitrile

InChI

InChI=1S/C8H3ClFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H

InChI Key

AUDYSWUXFBCMKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C=O)Cl

Origin of Product

United States

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